molecular formula C12H20O2 B100108 (R)-Linalyl acetate CAS No. 16509-46-9

(R)-Linalyl acetate

Cat. No. B100108
Key on ui cas rn: 16509-46-9
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07323606B2

Procedure details

The cyclopropane derivative of linalool was then reacted with acetyl chloride to produce the cyclopropanated derivative of linalool acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CC1.[CH2:4]=[CH:5][C:6]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])([CH3:8])[OH:7].[C:15](Cl)(=[O:17])[CH3:16]>>[C:15]([O:7][C:6]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])([CH3:8])[CH:5]=[CH2:4])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C=C)(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07323606B2

Procedure details

The cyclopropane derivative of linalool was then reacted with acetyl chloride to produce the cyclopropanated derivative of linalool acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CC1.[CH2:4]=[CH:5][C:6]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])([CH3:8])[OH:7].[C:15](Cl)(=[O:17])[CH3:16]>>[C:15]([O:7][C:6]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])([CH3:8])[CH:5]=[CH2:4])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C=C)(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.